molecular formula C22H26N2O3S B11414773 N-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

N-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11414773
M. Wt: 398.5 g/mol
InChI Key: JGQGVFWXHDBWHA-UHFFFAOYSA-N
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Description

N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the butyl chain: The final step involves the alkylation of the sulfonamide with butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-NITROBENZENE-1-SULFONAMIDE
  • N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-3-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-BUTYL-N-[(2-HYDROXY-6-METHYLQUINOLIN-3-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential for DNA interaction, while the sulfonamide group provides enzyme inhibitory activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C22H26N2O3S/c1-4-5-12-24(28(26,27)20-9-6-16(2)7-10-20)15-19-14-18-13-17(3)8-11-21(18)23-22(19)25/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,25)

InChI Key

JGQGVFWXHDBWHA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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